

# 14:0-16:1-14:0 TG-d5 properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 14:0-16:1-14:0 TG-d5

Cat. No.: B11941204

[Get Quote](#)

An In-Depth Technical Guide to **14:0-16:1-14:0 TG-d5**

## Introduction

1,3(d5)-ditetradecanoyl-2-(9Z-hexadecenoyl)-glycerol, commonly referred to as **14:0-16:1-14:0 TG-d5**, is a deuterated synthetic triglyceride. It consists of a glycerol backbone where five hydrogen atoms have been replaced by deuterium, and three fatty acid chains: two myristic acids (14:0) at positions sn-1 and sn-3, and one palmitoleic acid (16:1) at the sn-2 position. This isotopic labeling makes it an invaluable tool in lipidomics and metabolomics research, particularly for applications involving mass spectrometry.

Stable isotope-labeled compounds like **14:0-16:1-14:0 TG-d5** are chemically identical to their endogenous counterparts but have a higher mass. This property allows them to be used as internal standards for accurate and precise quantification of non-labeled lipids in complex biological samples.<sup>[1][2]</sup> Deuteration has gained significant attention in drug development as it can influence the pharmacokinetic and metabolic profiles of molecules.<sup>[1][2]</sup>

## Core Properties and Specifications

The physical and chemical properties of **14:0-16:1-14:0 TG-d5** are critical for its application as an analytical standard. These properties are summarized in the table below.

Property	Value	Reference(s)
IUPAC Name	1,3(d5)-ditetradecanoyl-2-(9Z-hexadecenoyl)-glycerol	[3]
Synonyms	1,3(d5)-dimyristoyl-2-palmitoleoyl-glycerol, TG d5-(14:0/16:1(9Z)/14:0)	[3][4]
Molecular Formula	C <sub>47</sub> H <sub>83</sub> D <sub>5</sub> O <sub>6</sub>	[1][3][5]
Formula Weight	754.23 g/mol	[1][3][5]
Exact Mass	753.689	[3]
CAS Number	944709-23-3	[1][3][5]
Purity	>99% (TLC)	[5]
Physical Form	Liquid, typically supplied in chloroform (e.g., at 1 mg/mL)	[3][5]
Storage Temperature	-20°C	[3][5]
Stability	1 Year	[3]
Percent Composition	C 74.85%, H 12.43%, O 12.73%	[3]
Hygroscopic	Yes	[3]
Light Sensitive	No	[3]

## Applications in Research and Development

The primary application of **14:0-16:1-14:0 TG-d5** is as an internal standard for the quantitative analysis of triglycerides and other neutral lipids in various biological matrices.[5] Its use is prevalent in:

- **Lipidomics and Metabolomics:** It is added to samples at a known concentration at the beginning of the lipid extraction process to correct for sample loss during preparation and for variations in instrument response (e.g., ionization efficiency in mass spectrometry).[6][7][8]

- **Mass Spectrometry (MS):** Specifically used in Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for quantifying endogenous triglycerides.<sup>[1][2][5]</sup> The known concentration of the deuterated standard allows for the calculation of the absolute concentration of the corresponding non-deuterated analyte.
- **Drug Development:** Employed as a tracer to study the absorption, distribution, metabolism, and excretion (ADME) of lipid-based drug formulations.<sup>[1][2][9]</sup>
- **Biomarker Discovery:** Used in studies to identify and quantify lipid biomarkers in diseases such as Amyotrophic Lateral Sclerosis (ALS) and hyperlipidemia, or to understand the effects of toxicant exposure.<sup>[6][8][10]</sup>

## Experimental Protocols

Detailed methodologies are crucial for the successful application of **14:0-16:1-14:0 TG-d5**. Below are examples of experimental protocols where this standard is utilized.

### Protocol 1: Lipid Extraction from Cerebrospinal Fluid (CSF) for Lipidomics

This protocol describes the use of 14:0-16:1-14:0 D5 TG as an internal standard for analyzing the lipid profile of CSF samples.<sup>[6]</sup>

- **Sample Preparation:** Thaw frozen CSF samples and centrifuge at 3000 x g for 5 minutes.
- **Internal Standard Addition:** In a clean tube, mix 100 µL of CSF with 170 µL of 155 µM ammonium bicarbonate. Add 10 µL of an internal standard solution containing 14:0-16:1-14:0 D5 TG and other lipid standards, each at a concentration of 10 µg/mL in methanol.
- **Lipid Extraction:** Perform a two-step extraction. First, add 1 mL of a chloroform-methanol mixture (10:1, v/v), vortex, and collect the organic phase. Second, add 1 mL of a chloroform-methanol mixture (2:1, v/v) to the remaining aqueous phase, vortex, and again collect the organic phase.
- **Sample Concentration:** Combine the organic phases and evaporate to dryness under a stream of nitrogen.

- Reconstitution: Reconstitute the dried lipid extract in 250  $\mu\text{L}$  of a solution of acetonitrile/isopropanol/water (65:35:5, v/v/v).
- LC-MS Analysis: Inject 10  $\mu\text{L}$  of the reconstituted sample for high-resolution mass spectrometry analysis.

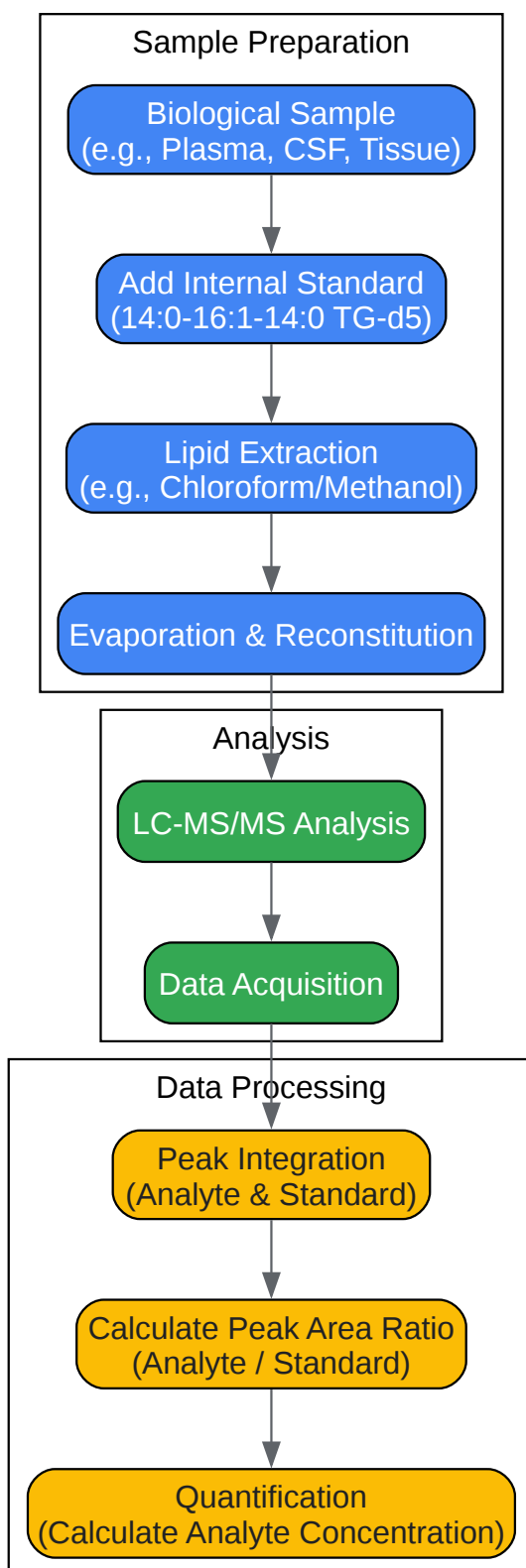
## Protocol 2: Metabolomics Analysis of Plasma Samples

This protocol outlines a high-throughput method for preparing plasma samples for metabolomics, incorporating 14:0-16:1-14:0 d5 TG.<sup>[7]</sup>

- Sample Aliquoting: Using a liquid handling system, transfer 16  $\mu\text{L}$  of plasma sample into a 96-well plate.
- Extraction Solution Preparation: Prepare an extraction solution of acetonitrile and methanol (65:35, v/v) containing 0.5% formic acid and a suite of internal standards, including 14:0-16:1-14:0 d5 TG.
- Extraction: Add 200  $\mu\text{L}$  of the extraction solution to each plasma sample.
- Mixing and Centrifugation: Shake the plate at 550 rpm for 10 minutes at 4°C, followed by centrifugation at 6000 x g for 10 minutes at 4°C to pellet proteins.
- Supernatant Transfer: Transfer the supernatant to a new plate for further dilution or direct injection for LC-MS analysis.

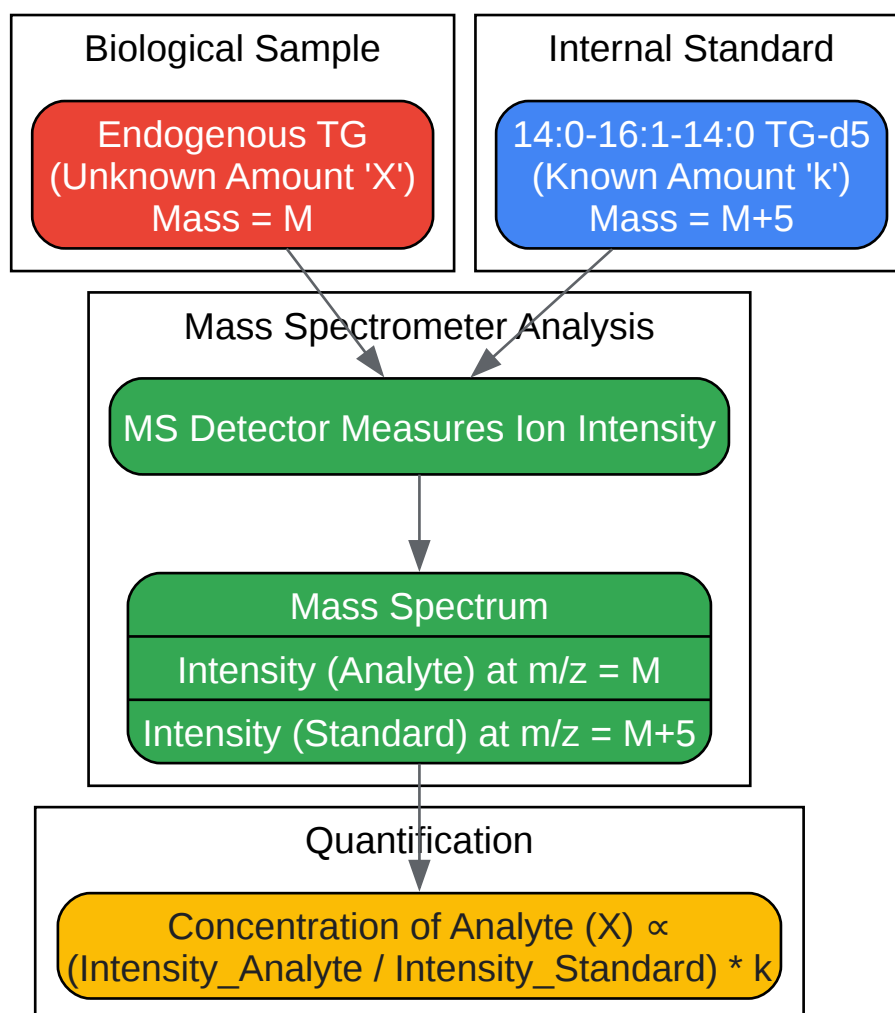
## Visualization of Workflows and Principles

Diagrams created using Graphviz illustrate key processes involving **14:0-16:1-14:0 TG-d5**.



[Click to download full resolution via product page](#)

Caption: General workflow for quantitative lipidomics using a deuterated internal standard.



[Click to download full resolution via product page](#)

Caption: Principle of quantification by mass spectrometry using a deuterated internal standard.

## Conclusion

**14:0-16:1-14:0 TG-d5** is a high-purity, deuterated triglyceride essential for modern analytical chemistry. Its role as an internal standard enables researchers and drug development professionals to achieve reliable and reproducible quantification of triglycerides in complex biological systems. The detailed protocols and principles outlined in this guide provide a framework for its effective implementation in lipidomics and metabolomics studies, ultimately contributing to advancements in biomarker discovery and therapeutic development.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. 1,3-ditetradecanoyl-2-(9Z-hexadecenoyl)-glycerol (d5) | C47H88O6 | CID 5283477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 14:0-16:1-14:0 D5 TG chloroform Avanti Polar Lipids [sigmaaldrich.com]
- 6. d-nb.info [d-nb.info]
- 7. biorxiv.org [biorxiv.org]
- 8. Integrated lipidomics and network pharmacology analysis to reveal the mechanisms of berberine in the treatment of hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. escholarship.org [escholarship.org]
- To cite this document: BenchChem. [14:0-16:1-14:0 TG-d5 properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b11941204#14-0-16-1-14-0-tg-d5-properties>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)